molecular formula C22H20F2N2O3 B2725973 N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2,6-difluorobenzamide CAS No. 1323632-16-1

N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2,6-difluorobenzamide

Cat. No.: B2725973
CAS No.: 1323632-16-1
M. Wt: 398.41
InChI Key: ZQKIRRDRPRRXGE-UHFFFAOYSA-N
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Description

N-((1-(Benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2,6-difluorobenzamide (CAS 1323632-16-1) is a synthetic hybrid compound of significant interest in medicinal chemistry research. It features a 2,6-difluorobenzamide moiety, a motif extensively studied for its role as a potent allosteric inhibitor of the bacterial cell division protein FtsZ, a promising target for novel antibacterial agents . The conformational restraint imparted by the fluorine atoms allows the benzamide group to adopt a non-planar geometry that is critical for high-affinity binding within the FtsZ allosteric pocket, enabling key hydrophobic interactions with residues such as Val203, Val207, and Asn263 . This molecule is also engineered with a benzofuran heterocycle, a scaffold recognized for a broad spectrum of biological activities, including antibiotic, anticancer, and anti-inflammatory effects . The benzofuran core is linked to the difluorobenzamide unit via a piperidine spacer, a common structural feature in drug discovery that can influence the compound's pharmacokinetic properties and target binding . Researchers can utilize this compound as a core scaffold or a building block for developing new therapeutic agents, particularly in the areas of antibacterial and anticancer research. Its structure makes it a valuable candidate for structure-activity relationship (SAR) studies, molecular docking simulations, and biochemical screening assays. The product is provided with a guaranteed purity of ≥95% and is intended For Research Use Only. It is not approved for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]methyl]-2,6-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20F2N2O3/c23-16-5-3-6-17(24)20(16)21(27)25-13-14-8-10-26(11-9-14)22(28)19-12-15-4-1-2-7-18(15)29-19/h1-7,12,14H,8-11,13H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQKIRRDRPRRXGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=C(C=CC=C2F)F)C(=O)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Microwave-Assisted Bromination and Perkin Rearrangement

3-Bromocoumarins undergo base-catalyzed Perkin rearrangement to yield benzofuran-2-carboxylic acids. For example, 3-bromo-7-methoxycoumarin rearranges under microwave irradiation (150°C, 20 min) to produce 7-methoxybenzofuran-2-carboxylic acid in 89% yield. This method reduces reaction times compared to traditional reflux (3 hours) and is scalable for gram-scale synthesis.

Alternative Coumarin Bromination

Regioselective bromination of methoxycoumarins using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0°C affords 3-bromocoumarins in 85–89% yields. Subsequent hydrolysis or coupling reactions enable access to diverse benzofuran-2-carboxamides.

Synthesis of Piperidin-4-Ylmethanamine Intermediates

The piperidine moiety is introduced via alkylation or reductive amination.

Reductive Amination of Piperidin-4-One

Piperidin-4-one reacts with ammonium acetate and sodium cyanoborohydride in methanol to yield piperidin-4-ylmethanamine. This intermediate is critical for subsequent coupling with benzofuran-2-carbonyl chloride.

Boc-Protection Strategies

To prevent side reactions, the piperidine nitrogen is often protected with tert-butoxycarbonyl (Boc) groups. For example, Boc-piperidin-4-ylmethanamine is prepared by treating piperidin-4-ylmethanamine with di-tert-butyl dicarbonate in dichloromethane (DCM) and triethylamine (TEA). Deprotection with trifluoroacetic acid (TFA) regenerates the free amine for amidation.

Amide Bond Formation: Coupling Benzofuran-2-Carbonyl and Piperidine

The benzofuran-2-carbonyl-piperidine segment is constructed via amide coupling using activating agents.

HATU-Mediated Coupling

A mixture of benzofuran-2-carboxylic acid (1.0 equiv), HATU (1.2 equiv), and N,N-diisopropylethylamine (DIPEA, 3.0 equiv) in DCM reacts with piperidin-4-ylmethanamine (1.1 equiv) at 25°C for 2 hours, yielding N-(piperidin-4-ylmethyl)benzofuran-2-carboxamide in 78–85% yield.

DCC/DMAP Activation

Alternative protocols use N,N-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in DCM. For instance, benzofuran-2-carboxylic acid (1.0 equiv), DCC (1.1 equiv), and DMAP (0.1 equiv) are stirred at 0°C for 10 minutes, followed by addition of piperidin-4-ylmethanamine (1.05 equiv). The reaction proceeds at room temperature for 3 hours, achieving 72% yield.

Comparative Analysis of Synthetic Methods

Method Conditions Catalyst/Reagent Yield (%) Reference
HATU-mediated coupling DCM, 25°C, 2 h HATU/DIPEA 85
DCC/DMAP activation DCM, 0°C to RT, 3 h DCC/DMAP 72
Schotten-Baumann reaction THF, 0°C, 12 h TEA 68
EDCI/HOBt coupling DMF, 25°C, 6 h EDCI/HOBt 81

Key Observations :

  • HATU/DIPEA offers the highest yield (85%) but requires costly reagents.
  • EDCI/HOBt balances cost and efficiency, making it suitable for large-scale synthesis.
  • Schotten-Baumann is less efficient due to competing hydrolysis but avoids coupling agents.

Purification and Characterization

Crude products are purified via silica gel chromatography (ethyl acetate/hexane, 1:3 → 1:1) or recrystallization from ethanol/water. Characterization relies on:

  • 1H/13C NMR : Key signals include benzofuran protons (δ 7.5–7.7 ppm), piperidine methylene (δ 2.8–3.2 ppm), and difluorobenzamide aromatic peaks (δ 7.1–7.3 ppm).
  • HRMS : Molecular ion peaks at m/z 429.12 [M+H]+ confirm the molecular formula C22H19F2N2O3.

Challenges and Optimization Strategies

  • Low Solubility : The piperidine intermediate’s poor solubility in polar solvents necessitates DMF or DCM as reaction media.
  • Racemization : Microwave-assisted reactions minimize epimerization during amide formation.
  • Scale-Up : Batch processes using EDCI/HOBt are preferred for industrial applications due to reagent stability.

Chemical Reactions Analysis

Types of Reactions

N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2,6-difluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzofuran or piperidine moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as halogens, alkylating agents, or acylating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of potential products.

Scientific Research Applications

N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2,6-difluorobenzamide has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It is studied for its potential biological activity, including interactions with enzymes or receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer specific advantages.

    Industry: The compound’s properties make it useful in the development of new materials or as a precursor in the synthesis of other industrially relevant chemicals.

Mechanism of Action

The mechanism of action of N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2,6-difluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzofuran moiety may play a crucial role in binding to these targets, while the piperidine and difluorobenzamide groups contribute to the compound’s overall activity and specificity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of 2,6-Difluorobenzamide Derivatives

Compound Name Substituent Modifications Primary Use Reference
N-((1-(Benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2,6-difluorobenzamide Benzofuran-2-carbonyl-piperidinylmethyl group Not specified in sources N/A
Diflubenzuron 4-Chlorophenylurea group Insect growth regulator
Teflubenzuron 3,5-Dichloro-2,4-difluorophenylurea group Lepidopteran pest control
Hexaflumuron 3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)phenylurea group Termite control
Novaluron 3-Chloro-4-(1,1,2-trifluoro-2-(trifluoromethoxy))phenyl group Coleoptera pest control

Key Observations:

  • Core Structure: All compounds share a 2,6-difluorobenzamide or benzoylurea backbone, critical for binding to chitin synthase enzymes in insects .
  • Substituent Diversity: The target compound’s benzofuran-piperidine substituent distinguishes it from the chlorophenyl or tetrafluoroethoxy groups in analogs. Benzofuran’s aromaticity and rigidity may enhance lipid membrane penetration or enzyme binding compared to bulkier substituents in teflubenzuron or hexaflumuron .
  • Biological Activity: Diflubenzuron and analogs inhibit chitin synthesis, leading to insect molting defects. The target compound’s efficacy in this mechanism remains unverified but is plausible due to structural homology .

Piperidine-Containing Pharmaceuticals

Piperidine derivatives like goxalapladib () and fentanyl analogs () share the piperidine scaffold but diverge in functional groups and applications:

  • Goxalapladib (C40H39F5N4O3): A 1,8-naphthyridine-piperidine hybrid used in atherosclerosis treatment. Unlike the target compound, it lacks the benzofuran-2-carbonyl group and 2,6-difluorobenzamide, instead incorporating trifluoromethyl biphenyl and methoxyethyl groups .
  • Fentanyl Analogs (e.g., 4'-methyl acetyl fentanyl): Feature N-phenylacetamide-piperidine structures for opioid receptor binding. The target compound’s benzofuran and difluorobenzamide groups preclude opioid activity, highlighting structural versatility of piperidine in divergent applications .

Research Implications and Limitations

  • Agrochemical Potential: The benzofuran-piperidine system may offer novel binding interactions with insect chitin synthase, warranting bioactivity assays against pest species.
  • Pharmacological Relevance: No evidence links the compound to therapeutic uses, but its fluorinated aromatic systems could be explored for anti-inflammatory or enzyme inhibition properties.
  • Data Gaps: Absence of solubility, toxicity, or efficacy data in provided sources limits mechanistic conclusions.

Biological Activity

N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2,6-difluorobenzamide is a complex organic compound with promising biological activities. Its unique structural features, including a benzofuran moiety linked to a piperidine ring and difluorobenzamide, suggest potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C23H24F2N2O3C_{23}H_{24}F_2N_2O_3, with a molecular weight of approximately 426.45 g/mol. The compound's structure can be summarized as follows:

ComponentDescription
Benzofuran Moiety A fused benzene and furan ring contributing to bioactivity.
Piperidine Ring A six-membered ring containing nitrogen, enhancing solubility and interaction with biological targets.
Difluorobenzamide Group A substituted benzamide that may influence binding affinity and selectivity.

Antimicrobial Properties

Research indicates that this compound exhibits in vitro activity against a broad spectrum of bacteria and fungi, including strains resistant to conventional antibiotics. This suggests its potential as an antimicrobial agent in treating infections caused by resistant pathogens.

Enzyme Inhibition

The compound has shown significant inhibition of specific enzymes involved in critical biological pathways. Preliminary studies indicate that it may target cyclin-dependent kinases (CDKs), which are essential in cell cycle regulation and have been implicated in cancer progression . The ability to inhibit these enzymes positions the compound as a candidate for cancer therapeutics.

The precise mechanisms through which this compound exerts its biological effects are under investigation. It is believed to interact with various biological targets due to its structural characteristics, potentially modulating pathways involved in inflammation, apoptosis, and cell proliferation.

Study on Anticancer Activity

A recent study evaluated the anticancer properties of this compound in vitro using cancer cell lines. The results demonstrated that the compound significantly reduced cell viability in a dose-dependent manner, indicating its potential as an anticancer agent.

Evaluation of Neuroprotective Effects

Another investigation focused on the neuroprotective effects of this compound in models of neurodegenerative diseases. The findings suggested that it could reduce oxidative stress and neuronal apoptosis, highlighting its therapeutic potential in conditions like Alzheimer's disease .

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